3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
3-(1H-Pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a pyrazole substituent at the 3-position of the benzamide core and a pyridinylmethyl group substituted with a thiophene moiety at the 2-position. This compound’s structural complexity arises from its hybrid heterocyclic architecture, combining pyrazole, pyridine, and thiophene rings. These motifs are frequently employed in medicinal chemistry due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for target binding and pharmacokinetic properties .
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(15-4-1-6-18(12-15)24-10-3-9-23-24)22-13-16-5-2-8-21-19(16)17-7-11-26-14-17/h1-12,14H,13H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZWMVHCGFSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound’s structure decomposes into two primary fragments:
- 3-(1H-Pyrazol-1-yl)benzamide core : Derived from benzoic acid derivatives functionalized with pyrazole.
- (2-(Thiophen-3-yl)pyridin-3-yl)methanamine sidechain : Synthesized via Suzuki-Miyaura coupling of thiophen-3-ylboronic acid with halogenated pyridine intermediates.
This disconnection prioritizes modular assembly, enabling parallel synthesis of fragments before final coupling.
Synthetic Routes
Synthesis of (2-(Thiophen-3-yl)Pyridin-3-yl)Methanamine
Step 1: Suzuki-Miyaura Coupling
2-Chloro-3-iodopyridine reacts with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 90°C for 12 hours, yielding 2-(thiophen-3-yl)pyridine.
Step 2: Bromination and Amination
- Bromination : 2-(Thiophen-3-yl)pyridine undergoes bromination at the 3-position using NBS (1.1 eq) in CCl₄ under reflux (80°C, 6 hours) to afford 3-bromo-2-(thiophen-3-yl)pyridine.
- Amination : The bromide is treated with aqueous methylamine (40% w/w) in THF at 60°C for 24 hours, producing (2-(thiophen-3-yl)pyridin-3-yl)methanamine.
Table 1: Reaction Conditions for Sidechain Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90°C | 78% |
| 2a | NBS, AIBN | CCl₄ | 80°C | 85% |
| 2b | CH₃NH₂, K₂CO₃ | THF | 60°C | 68% |
Synthesis of 3-(1H-Pyrazol-1-yl)Benzoyl Chloride
Step 1: Pyrazole Functionalization
3-Nitrobenzoic acid is treated with 1H-pyrazole in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 120°C for 24 hours, yielding 3-(1H-pyrazol-1-yl)benzoic acid via nucleophilic aromatic substitution.
Step 2: Acid Chloride Formation
The benzoic acid is refluxed with thionyl chloride (SOCl₂, 3 eq) in anhydrous DCM for 3 hours, generating 3-(1H-pyrazol-1-yl)benzoyl chloride.
Amide Coupling
The final step involves reacting (2-(thiophen-3-yl)pyridin-3-yl)methanamine with 3-(1H-pyrazol-1-yl)benzoyl chloride under Schotten-Baumann conditions (NaOH, H₂O/THF) at 0°C–25°C for 6 hours. Alternatively, HATU (1.5 eq) and DIPEA (3 eq) in DMF facilitate coupling at room temperature with 86–92% yields.
Table 2: Comparative Amidation Strategies
| Method | Reagents | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, THF/H₂O | THF/H₂O | 6 | 72% |
| HATU-Mediated | HATU, DIPEA | DMF | 12 | 92% |
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Validation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for Suzuki couplings (2 hours vs. 12 hours batch) and improve safety by minimizing intermediate isolation.
Purification Techniques
Combined recrystallization (EtOAc/hexanes) and silica gel chromatography achieve >99% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated solvents, strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a pyrazole ring , a thiophene ring , and a pyridine ring , which contribute to its diverse chemical properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Benzamide Group : The benzamide moiety is attached via acylation reactions.
- Attachment of the Thiophene-Pyridine Moiety : This step often involves palladium-catalyzed coupling reactions.
These synthetic routes are optimized for yield and purity, employing various catalysts and reaction conditions.
Chemistry
In the field of chemistry, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
The compound has shown potential as a bioactive agent with significant biological activities:
- Anticancer Activity : Research indicates that similar compounds can inhibit mTORC1 activity, leading to increased autophagy in cancer cells. This modulation is crucial for disrupting cancer cell survival mechanisms .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 10 | mTORC1 inhibition, autophagy modulation |
| Compound 2 | <5 | Induces apoptosis via ROS generation |
| Compound 3 | 15 | Inhibits cell proliferation through cell cycle arrest |
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects:
- Anti-inflammatory Properties : Studies suggest that it may exert anti-inflammatory effects by modulating specific biochemical pathways.
- Antimicrobial Activity : The compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Industry
In industrial applications, this compound is utilized in developing organic semiconductors and advanced materials. Its electronic properties make it suitable for applications in electronic devices and sensors.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Study on Anticancer Properties : A study demonstrated that derivatives significantly reduced tumor growth in xenograft models by targeting mTOR signaling pathways.
- Antimicrobial Efficacy : Another study reported that derivatives exhibited potent activity against multidrug-resistant strains of bacteria, highlighting their potential as new antibiotics.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Analysis
The target compound’s benzamide core is shared with several analogs, but its substituents distinguish it:
- Pyrazole vs. Imidazole/Piperazine : Unlike imidazole-containing benzamides (e.g., Ponatinib derivatives in ) or piperazine-linked analogs (e.g., D3 receptor ligands in ), the pyrazole group in the target compound offers distinct electronic and steric properties. Pyrazole’s 1,2-diazole arrangement may enhance metabolic stability compared to imidazole’s 1,3-diazole, which is prone to oxidation .
- Thiophene-Pyridine Hybrid : The 2-(thiophen-3-yl)pyridine substituent introduces rigidity and sulfur-mediated interactions, contrasting with the flexible ethoxy-piperazine chains in ’s compounds (3a, 3b). This rigidity could improve target selectivity but reduce solubility .
- Synthetic Routes: The target compound likely employs coupling reactions similar to those in (e.g., amide bond formation between benzoyl chloride and amine intermediates).
Data Table: Key Comparisons with Analogous Compounds
Biological Activity
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring , a thiophene ring , and a pyridine ring , which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring, followed by the introduction of the benzamide group, and finally attaching the thiophene-pyridine moiety. Reaction conditions often require specific catalysts and temperature controls to optimize yield and purity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can reduce mTORC1 activity, leading to increased autophagy in cancer cells. This modulation of autophagy is crucial as it can disrupt cancer cell survival mechanisms .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 10 | mTORC1 inhibition, autophagy modulation |
| Compound 2 | <5 | Induces apoptosis via ROS generation |
| Compound 3 | 15 | Inhibits cell proliferation through cell cycle arrest |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors involved in critical cellular pathways. For example, its interaction with mTORC1 suggests a pathway that could be exploited for therapeutic purposes in cancer treatment .
Case Studies
Case Study 1: Pancreatic Cancer
In a study focused on pancreatic cancer cell lines (MIA PaCa-2), compounds structurally similar to this compound demonstrated submicromolar antiproliferative activity. These compounds were found to disrupt autophagic flux under nutrient-replete conditions, highlighting their potential as novel cancer therapeutics .
Case Study 2: Drug Development
Another research effort investigated the development of pyrazole-based compounds targeting specific pathways in cancer cells. The findings suggested that these compounds could serve as lead candidates for further drug development due to their dual action on both mTORC1 inhibition and autophagy modulation .
Q & A
Q. What approaches are effective for structure-activity relationship (SAR) studies?
Q. How can metabolic stability and metabolite identification be studied?
Q. What challenges arise in formulation for in vivo studies, and how are they addressed?
- Answer : Poor oral bioavailability due to low solubility requires nanoemulsions or PEGylation. Pharmacokinetic studies (plasma t½, Cmax) in rodents guide dosing regimens. Toxicity screening includes hepatic enzyme (ALT/AST) and histopathology assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
